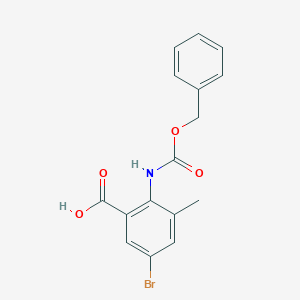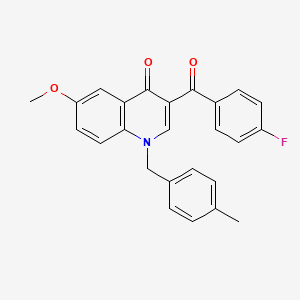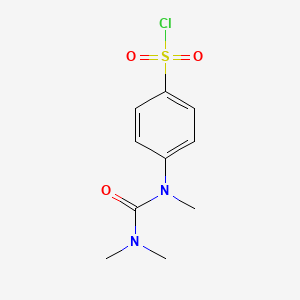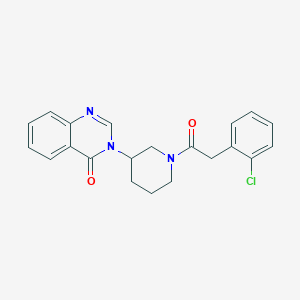
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide, also known as DPCPX, is a potent and selective antagonist of the adenosine A1 receptor. The adenosine A1 receptor is a G protein-coupled receptor that is widely distributed throughout the body and plays a role in a variety of physiological and pathological processes. DPCPX has been extensively studied for its potential therapeutic applications in a range of diseases, including cardiovascular disease, neurodegenerative disorders, and cancer.
作用机制
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide acts as a competitive antagonist of the adenosine A1 receptor, blocking the binding of adenosine to the receptor and preventing downstream signaling events. Adenosine is a naturally occurring nucleoside that is released in response to various physiological and pathological stimuli, including ischemia, inflammation, and hypoxia. Activation of the adenosine A1 receptor has been shown to have a variety of effects, including inhibition of neurotransmitter release, modulation of ion channel activity, and regulation of intracellular signaling pathways.
Biochemical and Physiological Effects:
The biochemical and physiological effects of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide are largely dependent on the tissue and cell type being studied. In cardiovascular tissue, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to improve myocardial function and reduce myocardial infarct size by inhibiting the activation of intracellular signaling pathways that contribute to cell death. In neuronal tissue, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to protect against neurotoxicity induced by beta-amyloid and glutamate by modulating ion channel activity and reducing oxidative stress. In cancer cells, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to inhibit the growth and metastasis of various types of cancer cells by inhibiting the activation of intracellular signaling pathways that contribute to cell proliferation and migration.
实验室实验的优点和局限性
One of the main advantages of using N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide in lab experiments is its high selectivity and potency as an antagonist of the adenosine A1 receptor. This allows for precise manipulation of the receptor without affecting other signaling pathways. However, one of the limitations of using N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide is its potential for off-target effects, particularly at high concentrations. Additionally, the effects of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide may be dependent on the specific cell type and experimental conditions being used.
未来方向
There are several future directions for research on N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide. One area of interest is the potential therapeutic applications of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide in neurodegenerative disorders, particularly Alzheimer's disease. Another area of interest is the potential use of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide in combination with other drugs or therapies for the treatment of cancer. Additionally, further research is needed to fully understand the biochemical and physiological effects of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide in different cell types and experimental conditions.
合成方法
The synthesis of N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide involves a multi-step process that begins with the reaction of 2,2-dimethylmalononitrile with ethyl acetoacetate to form 2,2-dimethyl-4-oxobutanoic acid. This intermediate is then reacted with guanidine to form 2,2-dimethyl-4-oxo-5-guanidinopentanoic acid. The final step involves the reaction of this intermediate with acryloyl chloride to form N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide.
科学研究应用
N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been extensively studied for its potential therapeutic applications in a variety of diseases. In cardiovascular disease, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to improve myocardial function and reduce myocardial infarct size in animal models of ischemia-reperfusion injury. In neurodegenerative disorders, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to protect against neurotoxicity induced by beta-amyloid and glutamate. In cancer, N-(2,2-Dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide has been shown to inhibit the growth and metastasis of various types of cancer cells.
属性
IUPAC Name |
N-(2,2-dimethyl-1-pyrimidin-2-ylpropyl)prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N3O/c1-5-9(16)15-10(12(2,3)4)11-13-7-6-8-14-11/h5-8,10H,1H2,2-4H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PFZNNILPDXVLCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C(C1=NC=CC=N1)NC(=O)C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
219.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![[2-imino-10-methyl-1-(methylethyl)-5-oxo(1,6-dihydropyridino[2,3-d]pyridino[1, 2-a]pyrimidin-3-yl)]-N-benzylcarboxamide](/img/structure/B2834261.png)
![(3-Fluoro-4-methoxyphenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2834265.png)
![N-[(4-Aminooxan-4-yl)methyl]-6-methyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide;hydrochloride](/img/structure/B2834267.png)



![2-Amino-2-[3-(3-chloro-4-methylphenyl)-1-bicyclo[1.1.1]pentanyl]acetic acid](/img/structure/B2834273.png)


![1-(2-chloro-6-fluorobenzyl)-3-(pyridin-3-ylmethyl)pyrido[3,2-d]pyrimidine-2,4(1H,3H)-dione](/img/structure/B2834276.png)


![4-({[(2-chlorophenyl)methyl]sulfanyl}methyl)-5-(2,4-dichlorophenoxy)-1-methyl-3-(trifluoromethyl)-1H-pyrazole](/img/structure/B2834280.png)
